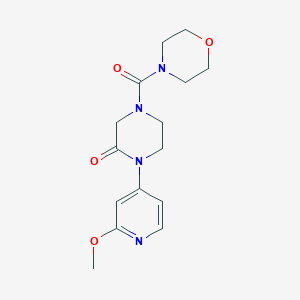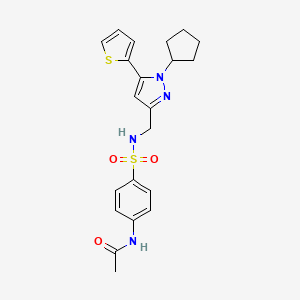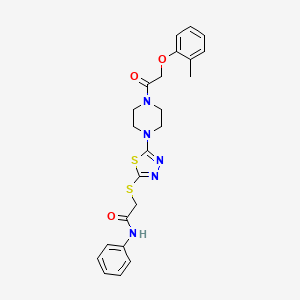
1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one, also known as MMPIP, is a chemical compound that has been widely studied for its potential use in treating various disorders. MMPIP belongs to the family of piperazine compounds, which have been shown to have various pharmacological activities.
作用機序
1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one acts as a selective antagonist of the mGluR7 receptor. This receptor is involved in the regulation of glutamate neurotransmission, which is important for various brain functions, including learning and memory. By blocking mGluR7, this compound can modulate glutamate neurotransmission and potentially improve the symptoms of various disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can modulate glutamate neurotransmission, which can affect various brain functions. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One of the main advantages of using 1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one in lab experiments is its selective antagonism of the mGluR7 receptor. This allows researchers to specifically target this receptor and study its effects on various brain functions. However, one of the limitations of using this compound is its low solubility, which can make it difficult to administer in experiments.
将来の方向性
There are several future directions for the study of 1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one. One area of research is the development of more potent and selective mGluR7 antagonists. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of various disorders. Additionally, the effects of long-term this compound treatment on brain function and behavior need to be studied further.
合成法
The synthesis of 1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2-methoxypyridine-4-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with morpholine to form the corresponding amide. Finally, the amide is reacted with piperazine to form this compound.
科学的研究の応用
1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one has been extensively studied for its potential use in treating various disorders. One of the most promising applications of this compound is in the treatment of schizophrenia. This compound has been shown to act as a selective antagonist of the metabotropic glutamate receptor 7 (mGluR7), which has been implicated in the pathophysiology of schizophrenia. This compound has also been studied for its potential use in treating anxiety, depression, and addiction.
特性
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4/c1-22-13-10-12(2-3-16-13)19-5-4-18(11-14(19)20)15(21)17-6-8-23-9-7-17/h2-3,10H,4-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEMZHZNCWLZOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2910935.png)

![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2910938.png)

![2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B2910941.png)
![N-benzyl-N-(6-ethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2910942.png)

![4,6-Dimethyl-1H,3H-thieno[3,4-c]furan-1,3-dione](/img/structure/B2910945.png)
![3-(tert-butyl)-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2910946.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)propanamide](/img/structure/B2910950.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2910954.png)
![6-ethyl 3-methyl 2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2910955.png)
![{2-Phenyl-1-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B2910958.png)
